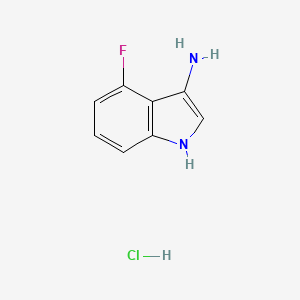

4-Fluoro-1H-indol-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-1H-indol-3-amine hydrochloride is a chemical compound with a molecular weight of 186.62 . Its IUPAC name is this compound . The InChI code for this compound is 1S/C8H7FN2.ClH/c9-5-2-1-3-7-8 (5)6 (10)4-11-7;/h1-4,11H,10H2;1H .

Synthesis Analysis

The synthesis of indole derivatives has been a focus of many researchers due to their significant role in natural products and drugs . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, and Larock indole synthesis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C8H7FN2.ClH/c9-5-2-1-3-7-8 (5)6 (10)4-11-7;/h1-4,11H,10H2;1H .Physical and Chemical Properties Analysis

This compound has a molecular weight of 186.62 . More detailed physical and chemical properties are not available in the retrieved documents.Applications De Recherche Scientifique

Histochemical Applications

Hydrochloric acid, such as that in 4-Fluoro-1H-indol-3-amine hydrochloride, catalyzes the formation of fluorophores in histochemical reactions, enhancing fluorescence yields significantly. This property is exploited in the sensitive histochemical demonstration of tryptamines and phenylethylamines, providing a method with good specificity for these compounds and allowing distinction based on reactivity in the condensation reaction (Björklund & Stenevi, 1970).

Chromatographic Analysis

This compound derivatives have been utilized in the rapid chromatographic analysis of indoleacetic acids in biological samples, demonstrating the compound's utility in biochemical assays (Chilcote, 1972).

Pharmaceutical Cocrystallization

The compound plays a role in crystal engineering strategies, particularly in the cocrystallization of amine hydrochlorides with organic acids. This application is critical in altering the physical properties of pharmaceutical compounds, such as fluoxetine hydrochloride, to modulate their dissolution rates (Childs et al., 2004).

Corrosion Inhibition

This compound derivatives have been explored as corrosion inhibitors on mild steel in acid media. The effectiveness of these compounds demonstrates their potential in industrial applications to protect metals from corrosion (Chaitra et al., 2015).

Fluorescent Detection and Analysis

The compound's derivatives have found use in the development of fluorescent sensors for the detection of amine vapors, showcasing its application in environmental monitoring and food safety (Gao et al., 2016).

Safety and Hazards

Orientations Futures

Indole derivatives have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . They are important types of molecules in natural products and play a significant role in cell biology . Therefore, the study and development of indole derivatives, including 4-Fluoro-1H-indol-3-amine hydrochloride, are likely to continue to be a focus of future research.

Propriétés

IUPAC Name |

4-fluoro-1H-indol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-4,11H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPUXPYUZHOSLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2671376.png)

![1-(5-(4-chlorophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2671384.png)

![Methyl (E)-4-[[3-methyl-2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butyl]amino]-4-oxobut-2-enoate](/img/structure/B2671388.png)

![2-amino-1-(4-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2671389.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide](/img/structure/B2671391.png)

![2,3-dimethoxy-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2671395.png)

![N-(2-ethoxyphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2671397.png)

![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazol-2-yl}-3,6-dichloropyridine-2-carboxamide](/img/structure/B2671398.png)